N-isopentyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-isopentyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, also known as PTIO, is a chemical compound that has been extensively studied in the field of scientific research. PTIO is a thiazolylacetamide derivative that has been synthesized and used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Synthesis and Anticancer Evaluation
One of the significant applications of compounds related to the specified chemical structure involves their synthesis and biological evaluation, particularly in anticancer research. For instance, novel 1,3,4-thiadiazole derivatives, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, have been synthesized and evaluated for their anticancer activities against tumor cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds demonstrated promising cytotoxic activities, with one derivative showing significant efficacy compared to cisplatin, a commonly used chemotherapy drug (Çevik et al., 2020).
Antimicrobial Activity
Another application area for these compounds is in antimicrobial research. Derivatives synthesized from the core structure have shown good antimicrobial activity. This includes novel sulphonamide derivatives, which upon synthesis displayed high activity against various bacterial strains. The study highlights the potential of these compounds in developing new antimicrobial agents, further emphasizing the versatility of the thiazole and thiadiazole frameworks in medicinal chemistry applications (Fahim & Ismael, 2019).
Antidiabetic Potential
The exploration of thiazole and thiadiazole derivatives extends into the field of antidiabetic research as well. A series of bi-heterocyclic compounds, incorporating the thiazole and oxadiazole moieties, were synthesized and assessed for their anti-diabetic potential through enzyme inhibition studies. These compounds were tested for α-glucosidase inhibitory activity, a key target in managing type 2 diabetes, showing potent inhibition which suggests their utility as valuable anti-diabetic agents (Abbasi et al., 2020).
Optoelectronic Applications
In addition to their potential therapeutic uses, compounds with similar structural features have been explored for their optoelectronic properties. Thiazole-based polythiophenes, for example, were synthesized and their conducting properties studied. Such materials have applications in organic electronics, demonstrating the broad utility of these chemical frameworks beyond pharmaceuticals (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-13(2)8-9-20-17(23)10-16-11-25-19(22-16)26-12-18(24)21-15-6-4-14(3)5-7-15/h4-7,11,13H,8-10,12H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVFGXUZDDJHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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